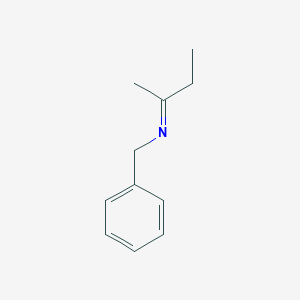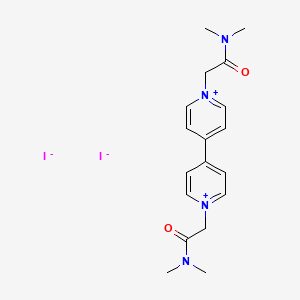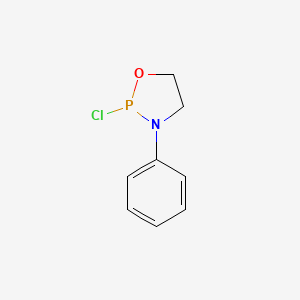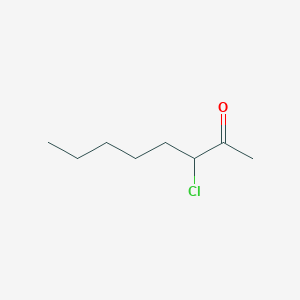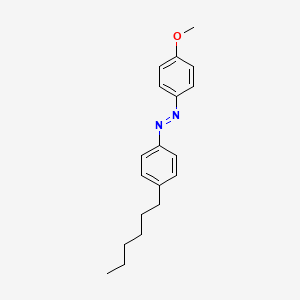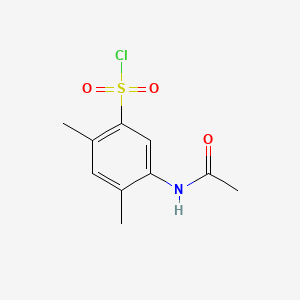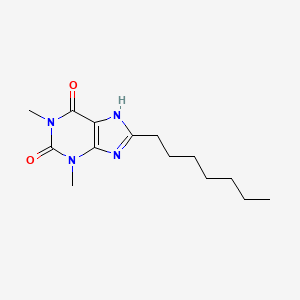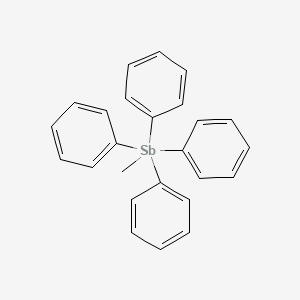
Methyl(tetraphenyl)-lambda~5~-stibane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(tetraphenyl)-lambda~5~-stibane is an organoantimony compound characterized by a central antimony atom bonded to a methyl group and four phenyl groups. This compound belongs to the broader class of organometallic compounds, which are known for their diverse applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(tetraphenyl)-lambda~5~-stibane typically involves the reaction of antimony pentachloride with tetraphenylmethane in the presence of a methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: Methyl(tetraphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to lower oxidation states of antimony.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony(V) compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl(tetraphenyl)-lambda~5~-stibane has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Methyl(tetraphenyl)-lambda~5~-stibane involves its interaction with molecular targets through its antimony center. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The pathways involved include coordination chemistry and redox reactions, which are central to its function in catalysis and other applications.
類似化合物との比較
Tetraphenylstannane: Similar structure but with a tin center instead of antimony.
Tetraphenylsilane: Contains a silicon center, exhibiting different chemical properties.
Tetraphenylgermane: Germanium-based analogue with distinct reactivity.
Uniqueness: Methyl(tetraphenyl)-lambda~5~-stibane is unique due to the presence of the antimony atom, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring strong coordination and redox activity.
特性
CAS番号 |
33756-93-3 |
|---|---|
分子式 |
C25H23Sb |
分子量 |
445.2 g/mol |
IUPAC名 |
methyl(tetraphenyl)-λ5-stibane |
InChI |
InChI=1S/4C6H5.CH3.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H3; |
InChIキー |
PKLBUPPPAQLXIO-UHFFFAOYSA-N |
正規SMILES |
C[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
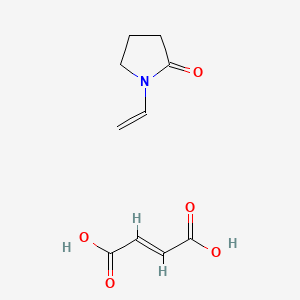

![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)
![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
